6'-Methyl-2,3'-bipyridine
Overview
Description
6’-Methyl-2,3’-bipyridine is a chemical compound with the molecular formula C11H10N2 and a molecular weight of 170.21 g/mol . It is a derivative of bipyridine .
Synthesis Analysis
The synthesis of bipyridine derivatives, including 6’-Methyl-2,3’-bipyridine, has been a subject of research for many years. Representative examples include methods using homo and heterocoupling of pyridine derivatives in the presence of a catalyst . A study reported a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 6’-Methyl-2,3’-bipyridine consists of two pyridine rings connected at the 2 and 3 positions, with a methyl group attached at the 6’ position .Physical And Chemical Properties Analysis
6’-Methyl-2,3’-bipyridine has a molecular weight of 170.21 g/mol. It has a topological polar surface area of 25.8 Ų, a heavy atom count of 13, and a complexity of 158 .Scientific Research Applications
Transition-Metal Catalysis
Bipyridines, including 6’-Methyl-2,3’-bipyridine, serve as essential ligands in transition-metal catalysis. They form complexes with metal ions such as Pd(II), Pt(II), Cu(II), Co(II), and Zn(II) . These complexes play crucial roles in various catalytic reactions, including cross-coupling reactions (e.g., Suzuki, Negishi, and Stille coupling) and homocoupling reactions (Ullmann and Wurtz coupling). The unique electronic properties of bipyridine ligands enhance catalytic activity and selectivity.
Photosensitizers and Optoelectronics
Bipyridines find applications as photosensitizers in dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). Their π-conjugated systems facilitate efficient light absorption and charge transfer, making them valuable components in optoelectronic devices .
Supramolecular Architectures
Supramolecular chemistry relies on non-covalent interactions to create complex structures. Bipyridines contribute to the design of supramolecular assemblies, such as coordination polymers, metal-organic frameworks (MOFs), and host-guest complexes. Their ability to coordinate with metal centers enables the construction of intricate architectures .
Biologically Active Molecules
Bipyridine derivatives exhibit biological activity, making them relevant in medicinal chemistry. Researchers explore their potential as antitumor agents, antimicrobial compounds, and enzyme inhibitors. The 6’-Methyl-2,3’-bipyridine scaffold can be modified to enhance bioactivity .
Energy Storage Materials
Functionalized bipyridines contribute to energy storage technologies. For instance, 6,6’-Dimethyl-2,2’-dipyridyl (a related compound) has been investigated for its electrochemical properties . Researchers study similar derivatives for applications in batteries, supercapacitors, and fuel cells.
Organic Synthesis
Dimethyl [3,3’-bipyridine]-6,6’-dicarboxylate, another bipyridine derivative, holds immense potential in organic synthesis . Its unique structure allows for diverse transformations, including C-C bond formation and functional group modifications.
properties
IUPAC Name |
2-methyl-5-pyridin-2-ylpyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-9-5-6-10(8-13-9)11-4-2-3-7-12-11/h2-8H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPMQKRULBKQULY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2=CC=CC=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50621249 | |
Record name | 6'-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Methyl-2,3'-bipyridine | |
CAS RN |
340026-65-5 | |
Record name | 6'-Methyl-2,3'-bipyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50621249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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